REACTION_SMILES
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[CH3:7][c:8]1[nH:9][c:10](=[O:17])[c:11]2[n:12]([cH:13]1)[cH:14][cH:15][n:16]2.[Na+:19].[OH-:18].[P:20]([Cl:21])([Cl:22])([Cl:23])=[O:24].[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[CH3:7][c:8]1[n:9][c:10]([Cl:22])[c:11]2[n:12]([cH:13]1)[cH:14][cH:15][n:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cn2ccnc2c(=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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Cc1cn2ccnc2c(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |